7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound characterized by its molecular formula and a molecular weight of 173.66 g/mol. This compound is a derivative of quinoline and is noted for its potential applications in medicinal chemistry due to its biological activity. It is classified as an amine and a chloro-substituted tetrahydroquinoline, which influences its reactivity and interaction with biological systems.
The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine typically involves several key methods:
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is defined by its unique arrangement of atoms:
This structure features a chloro group at the 7-position and an amine group at the 4-position of the tetrahydroquinoline ring system, contributing to its distinctive chemical properties .
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the chemical structure of the compound .
The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine are crucial for understanding its behavior in various environments:
Property | Data |
---|---|
Molecular Formula | C₉H₁₂ClN₂ |
Molecular Weight | 173.66 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
These properties indicate that the compound is likely stable under standard conditions but may require specific handling procedures due to its reactivity.
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific uses:
The tetrahydroquinoline core of 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine is predominantly constructed via Pictet-Spengler cyclization, where β-phenylethylamine derivatives undergo acid-catalyzed ring closure. Phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) efficiently promotes the dehydrative cyclization of N-acyl-2-(3-chloro-4-aminophenyl)ethylamine precursors, yielding the target scaffold with regioselective chloro placement at the C7 position [7]. This method typically achieves 60–75% yields but requires stringent anhydrous conditions to prevent hydrolysis of intermediates [7].
Reductive amination strategies offer complementary pathways, particularly for C4-amination. Bunce and coworkers demonstrated that catalytic hydrogenation (5% Pd/C, 4–5 atm H₂) of 2-nitroarylketones triggers nitro reduction, imine formation, and subsequent reduction to furnish 1,2,3,4-tetrahydroquinolin-4-amines with >90% yields and high cis-diastereoselectivity when C4 bears an electron-withdrawing group (e.g., ester) [10]. Pressure sensitivity was noted: lower H₂ pressures (1–2 atm) led to incomplete cyclization, while optimal pressures (5 atm) minimized byproducts like dihydroquinolines [10].
Table 1: Cyclization Methods for 7-Chloro-1,2,3,4-Tetrahydroquinolin-4-amine Synthesis
Method | Conditions | Key Intermediate | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Pictet-Spengler | POCl₃, reflux, anhydrous | N-Acyl-β-phenylethylamine | 60–75 | Moderate |
Reductive Amination | 5% Pd/C, 5 atm H₂ | 2-Nitroarylketone | 90–98 | High (cis) |
High-Temperature Cyclization | 180°C, solvent-free | Enolizable carbonyl | 85 | Low |
Enantioselective synthesis of the target compound leverages chiral transition metal catalysts to install stereocenters at C4. Gold(I)/chiral phosphoric acid (CPA) binary systems enable asymmetric tandem hydroamination/hydrogenation of 2-(2-propynyl)aniline derivatives, affording 1,2,3,4-tetrahydroquinolines with >95% enantiomeric excess (ee) under mild conditions [2] [10]. The gold catalyst acts as a π-Lewis acid in hydroamination, while the CPA facilitates enantioselective proton transfer [2].
Rhodium-catalyzed asymmetric hydrogenation of cyclic enamines (e.g., 7-chloro-3,4-dihydroquinolin-4-amine) using DuPhos or BINAP ligands achieves 92–98% ee. This method is highly substrate-dependent: electron-withdrawing C7-chloro substituents enhance iminium reactivity, reducing catalyst loading to 0.5 mol% [10].
Table 2: Transition Metal-Catalyzed Asymmetric Syntheses
Catalyst System | Substrate Class | ee (%) | Reaction Temperature | Key Advantage |
---|---|---|---|---|
Au(I)/(R)-TRIP CPA | 2-(2-Propynyl)anilines | >95 | 25°C | Tandem cyclization/H-transfer |
Rh-(R)-DuPhos | 3,4-Dihydroquinolin-4-amines | 92–98 | 50°C | High functional group tolerance |
Ru-Cl-MeoBIPHEP | Enamides | 88 | 70°C | Water-compatible |
The N-acyl-β-phenylethylamine framework serves as a linchpin for efficient tetrahydroquinoline assembly. Optimizing the acyl group is critical: N-Boc protection enables mild deprotection post-cyclization, whereas N-acetyl derivatives require harsh hydrolysis (6M HCl, reflux), risking chloro displacement [6] [10]. Gremmen’s chiral auxiliary approach uses (1R,2S,5R)-(–)-menthyl-(S)-p-toluenesulfinate to generate enantiopure N-sulfinyl intermediates. Subsequent BF₃·OEt₂-mediated cyclization and auxiliary removal deliver 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine in 78% yield and 99% ee [6].
Reductive cyclization enhancements involve diisobutylaluminum hydride (DIBAL-H) activation. Treatment of N-acylcarbamates with DIBAL-H at –78°C generates reactive aldehyde species that undergo BF₃·OEt₂-promoted ring closure, bypassing iminium isolation and improving overall yields to 82% [6] [10].
Green synthesis prioritizes atom economy and waste reduction. Solvent-free Pictet-Spengler reactions using montmorillonite K10 clay achieve 85% yield at 80°C, eliminating halogenated solvents while enabling catalyst reuse for five cycles without significant activity loss [5] [9]. Microwave irradiation drastically reduces cyclization time: N-(2-(3-chloro-4-nitrophenyl)ethyl)acetamide undergoes cyclization/reduction in 12 minutes (vs. 12 hours conventionally) using NH₄Cl/NaBH₄ in ethanol, yielding 88% product with a Process Mass Intensity (PMI) of 8.2 – significantly lower than traditional methods (PMI >35) [5] [10].
Domino reactions exemplify green principles through step economy. Borane-ammonia (H₃N-BH₃) with RuCl₃·xH₂O facilitates one-pot quinoline reduction to tetrahydroquinoline, avoiding toxic hydrazine or high-pressure H₂ [2]. Similarly, nanoporous gold (AuNPore) catalyzes regioselective hydrogenation using organosilane/water hydrogen sources, enabling 95% yield with catalyst recyclability [10].
Table 3: Green Synthesis Metrics Comparison
Method | PMI | Time | Yield (%) | E-Factor |
---|---|---|---|---|
Solvent-Free Clay Catalysis | 10.5 | 3 h | 85 | 2.1 |
Microwave-Assisted Reduction | 8.2 | 12 min | 88 | 1.8 |
AuNPore Catalysis (H₂O/silane) | 6.7 | 1.5 h | 95 | 0.9 |
Traditional POCl₃ Cyclization | 35.0 | 12 h | 75 | 12.4 |
Structural distinctions profoundly impact synthesis and bioactivity. Tetrahydroquinoline (THQ) lacks C1 nitrogen substitution, enabling direct Pictet-Spengler reactions with aldehydes. In contrast, tetrahydroisoquinoline (THIQ) requires pre-formed N-acyl or N-sulfonyl groups for electrophilic activation due to steric hindrance at C1 [3] [6]. The C7-chloro substituent in THQs enhances electrophilic cyclization kinetics by 2.3-fold compared to C7-unsubstituted analogs, whereas THIQs exhibit no such rate effects [8].
Biological relevance differs markedly: THQ-based drugs like Torcetrapib (CETP inhibitor) rely on C4-amine pharmacophores for lipid modulation [8], while THIQ derivatives (e.g., agomelatine) prioritize melatonin receptor binding via C1 nitrogen lone-pair orientation [3]. Modifying the naphthalene core of agomelatine to THIQ reduces MT₁/MT₂ binding affinity by 15-fold but improves pharmacokinetics due to nitrogen basicity [3].
Table 4: THQ vs. THIQ Synthetic and Biological Comparison
Parameter | Tetrahydroquinoline (THQ) | Tetrahydroisoquinoline (THIQ) |
---|---|---|
Core Cyclization Ease | Moderate (POCl₃/ZnCl₂ required) | High (spontaneous at pH 4.5) |
C7-Cl Effect on Rate | 2.3-fold increase | Negligible |
Key Bioactive Derivatives | CETP inhibitors (Torcetrapib) | Melatonin agonists (Agomelatine) |
Nitrogen Basicity (pKₐ) | 9.2 (C4-amine) | 7.1 (C1-amine) |
Representative Natural Product | Virantmycin (antiviral) | Saframycin A (antitumor) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0